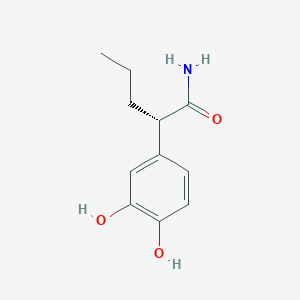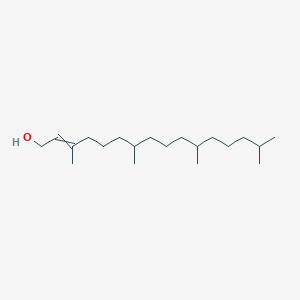
Phytol
Vue d'ensemble
Description
Phytol, a diterpene alcohol, is integral to the chlorophyll molecule, acting as its phytyl side chain. This compound plays a significant role in the biosynthesis of chlorophyll and is involved in the formation of vitamins E and K among other compounds. It is also found in a wide range of plants, contributing to the fragrance of essential oils and has potential applications in the pharmaceutical and biotechnological industries due to its broad spectrum of biological activities (Islam et al., 2018).
Synthesis Analysis
Phytol is synthesized in plants through the reduction of geranylgeraniol, which involves the conversion of geranylgeraniol to phytol linked to chlorophyll synthesis. This process is catalyzed by protein complexes associated with thylakoid membranes, indicating a sophisticated control of the isopentenoid pathway early in plant evolution (Gutbrod et al., 2019).
Molecular Structure Analysis
Phytol's molecular structure is characterized by its long-chain unsaturated acyclic alcohol form. It is the esterified component of the chlorophyll molecule, directly influencing the conformation and functional properties of chlorophyll. The presence of phytol in chlorophyll is crucial for the pigment's solubility and its integration into the photosynthetic apparatus (Fiedor et al., 2008).
Chemical Reactions and Properties
Phytol undergoes various chemical reactions, including oxidation and reduction processes, which lead to the formation of derivatives like phytanic acid. These reactions are integral to its metabolic pathways in plants and animals, highlighting its role beyond just a structural component of chlorophyll (van den Brink et al., 2004).
Physical Properties Analysis
Phytol's physical properties, including its high hydrophobicity, make it an excellent candidate as a natural surfactant. Its solubility characteristics and the ability to form stable emulsions are utilized in various applications, from cosmetics to pharmaceutical formulations (Prabha et al., 2019).
Chemical Properties Analysis
The chemical properties of phytol, such as its reactivity towards oxidation and its role in the synthesis of other biologically important molecules, underscore its versatility. Phytol's ability to participate in biochemical pathways, such as the synthesis of tocopherol (vitamin E) and phylloquinone (vitamin K1), highlights its fundamental role in plant metabolism and human nutrition (Gutbrod et al., 2019).
Applications De Recherche Scientifique
-
Pharmacology
- Phytol has been investigated for its potential anxiolytic, metabolism-modulating, cytotoxic, antioxidant, autophagy- and apoptosis-inducing, antinociceptive, anti-inflammatory, immune-modulating, and antimicrobial effects .
- In humans, free phytol can be converted into phytanic acid, which accumulates in tissues and can lead to Refsum disease .
-
Cosmetics and Fragrance Industry
-
Food Industry
-
Biomedical Applications
-
Metabolic and Anti-inflammatory Properties
- Phytol has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .
- It is presented as one interesting naturally derived component in new natural remedies and functional food products to tackle the rapidly increasing global health problems caused by cardiovascular and chronic inflammatory diseases .
-
Synthesis of Vitamins and Antioxidants
-
Modulator of Transcription
-
Geochemical Biomarker
-
Pulmonary Hemorrhage Treatment
-
Treatment of Refsum Disease
-
Treatment of Metabolic Syndrome
- Phytol has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . It represents a naturally derived component in new natural remedies and functional food products to tackle the rapidly increasing global health problems caused by cardiovascular and chronic inflammatory diseases .
-
Treatment of Autoimmune Diseases
Propriétés
IUPAC Name |
(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWFXYSPFMFNR-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,11,15-Tetramethyl-2-hexadecen-1-OL | |
CAS RN |
7541-49-3, 102608-53-7, 150-86-7 | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102608537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
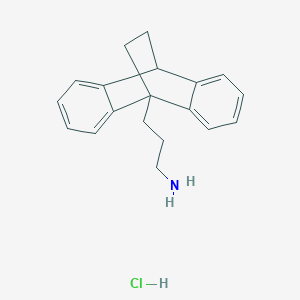
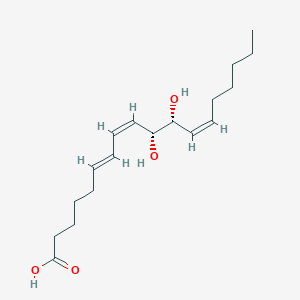
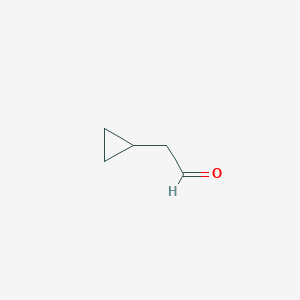

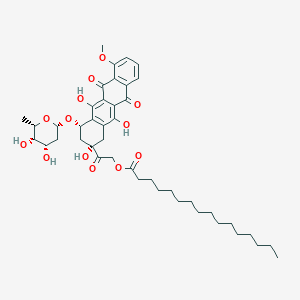
![Benz[a]anthracene-d12](/img/structure/B49388.png)
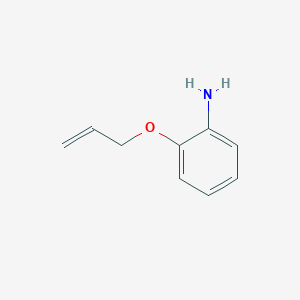
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
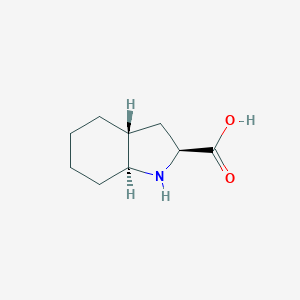
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
